The field of peptide synthesis has been revolutionized by the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect amino acids during the synthesis process. Fmoc-D-Ala-OPfp is a derivative of the amino acid alanine, where the Fmoc group is used to protect the amino group, and the pentafluorophenyl (Pfp) ester is used as an activating group for peptide coupling reactions. This compound is of particular interest due to its role in the synthesis of peptides and its potential applications in various fields, including drug delivery, material science, and therapeutic development1 2 6.
Fmoc-modified amino acids, including Fmoc-D-Ala, have been shown to possess self-assembly features that are beneficial for cell cultivation and bio-templating. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which can be used to create scaffolds for cell growth or as templates for the synthesis of nanomaterials1.
The Fmoc group has been utilized in the development of novel prodrug approaches, such as the synthesis of cell-permeable peptides for photodynamic therapy. For example, a peptide incorporating 5-aminolaevulinic acid (5-ALA) was synthesized using Fmoc solid-phase chemistry, demonstrating the potential of Fmoc-modified peptides in enhancing the delivery of therapeutic agents2.
A chimeric peptide containing D-Alanine, synthesized using Fmoc chemistry, was investigated for its antinociceptive effects and interaction with opioid receptors. The study found that the peptide induced dose-dependent antinociception mediated by mu, delta, and kappa opioid receptors and up-regulated their expression, indicating the potential of Fmoc-D-Ala-containing peptides in pain management4.
Fmoc-modified dipeptides, such as Fmoc-diphenylalanine, have been studied for their self-assembly mechanisms, which are influenced by pH. These peptides can form different structures, such as hydrogels and rigid ribbons, depending on the pH, which has implications for the design of pH-responsive materials5.
The active ester Fmoc-D-Ala-OPfp has been used as a building block in the solid-phase synthesis of glycopeptides. An example includes the synthesis of an O-linked dimannosyl glycopeptide, which is a fragment of the insulin-like growth factor 1 (IGF-1). This demonstrates the utility of Fmoc-D-Ala-OPfp in the synthesis of complex biomolecules6.
The Fmoc group is a temporary protective group that is added to the amino group of amino acids to prevent unwanted reactions during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed by mild acidic conditions, allowing for the selective deprotection and coupling of amino acids in a stepwise fashion. The OPfp ester is an active ester used in peptide coupling reactions, which reacts with the amino group of another amino acid or peptide to form a peptide bond. This reaction is typically facilitated by the presence of a base and a coupling reagent, resulting in the formation of a new amide bond while releasing the OPfp group1 6.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6